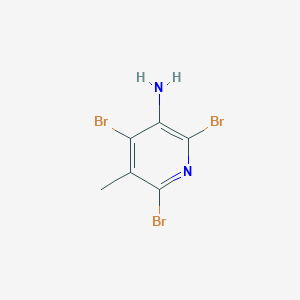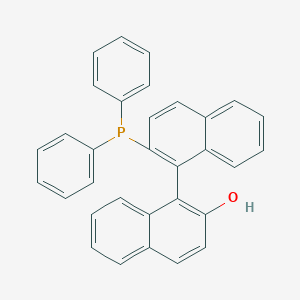
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diphenylphosphino naphthalene derivatives is described in several papers. For instance, a nucleophilic aromatic substitution reaction is used to replace the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene with various nucleophiles, providing a route to diphenyl(1-substituted-2-naphthyl)phosphines . Another paper reports the synthesis of 1,8-bis(diphenylphosphino)naphthalene, which is a rigid chelating diphosphine . These methods could potentially be adapted for the synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and other spectroscopic techniques. For example, the structure of a red dye obtained from the reaction of 1,8-naphthalenediol with 1,1-diphenylprop-2-yn-1-ol was determined using detailed spectral analysis . Similarly, the structure of 1,8-bis(diphenylphosphino)naphthalene was reported along with its X-ray crystal structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylphosphino naphthalene derivatives can be inferred from related compounds. For example, the tetrameric aggregate of 1,c-3-diphenyltetran-r-1-ol demonstrates the conformational flexibility of the tetrahydronaphthalene core . The molecular structures of 1-phenyl- and 1-(2-naphthyl)-8-tropylionaphthalene hexafluoroantimonates suggest the presence of intramolecular charge-transfer interactions . These insights can help predict the properties of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol.
Applications De Recherche Scientifique
-
Chemistry and Material Science
- This compound is used in the synthesis of Chlorogold, [1- (2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane . The compound has a molecular weight of 855.1 and is stored in an inert atmosphere at room temperature .
- The methods of application or experimental procedures for this application are not specified in the source .
- The outcomes or results of this application are not provided in the source .
-
Optoelectronics
- Naphthalene derivatives bearing electron-accepting and electron-donating groups at the 2,6-positions belong to the family of D-π-A push-pull dyes . These compounds show interesting optical properties, such as solvatochromism .
- The methods of application or experimental procedures for this application involve the synthesis of new FDDNP analogs in which the acceptor group has been formally replaced with an aromatic five- or six-membered heterocycle .
- The outcomes or results of this application are not provided in the source .
-
Organic Synthesis
- This compound is used in the synthesis of Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate . The compound was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
- The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .
-
Fluorescence Studies
- Phenalenone derivatives with electron-donor and electron-acceptor substituents display a high sensitivity to the polarity of the local environment, and their spectroscopic behavior is susceptible to the physicochemical properties of the surrounding environment . Therefore, they have found application in a number of areas including fluorescent probes and markers for cells .
- Phenalenone is a very efficient and unique photosensitizer that can generate singlet oxygen O2 (1Δg) with a quantum yield of close to unity in most of the solvent ranging from water to benzene . Hence, it is used as a fluorescent probe for singlet oxygen sensor .
-
Antibacterial Studies
- A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .
- The synthesized compounds were evaluated for their in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa using ciprofloxacin as a standard drug .
- Molecular docking analysis ascertained that the antimicrobial potential of these derivatives is determined by inhibition of DNA gyrase .
-
Antimicrobial Evaluation
Safety And Hazards
Orientations Futures
The future directions for the use and study of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol are not clear from the available information. However, given its complex structure, it may be of interest in various areas of research.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol | |
CAS RN |
199796-91-3 | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



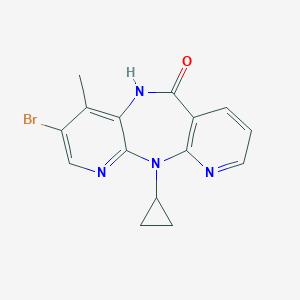
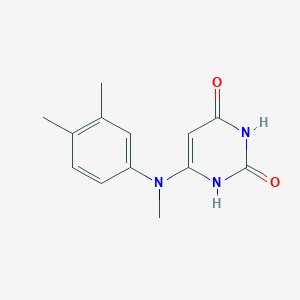
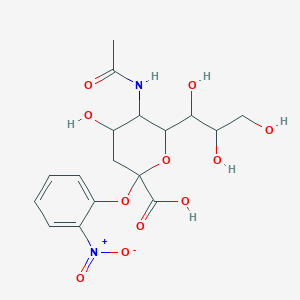
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
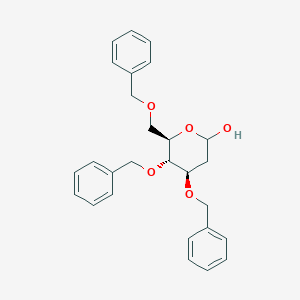

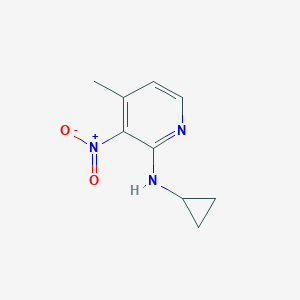
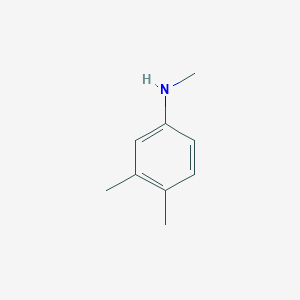
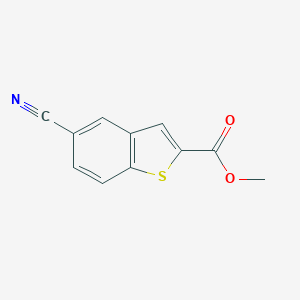
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)
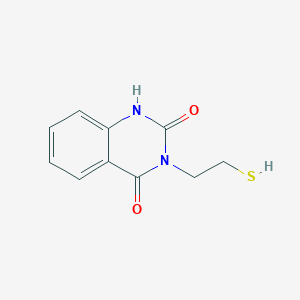

![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
